molecular formula C16H25N5O3 B2424546 7-(2-methoxyethyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 797028-29-6

7-(2-methoxyethyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2424546
CAS No.: 797028-29-6
M. Wt: 335.408
InChI Key: IOMHMPUBAMMWCZ-UHFFFAOYSA-N
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Description

7-(2-methoxyethyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a chemically synthesized purine-2,6-dione derivative designed for advanced scientific research. This compound is of significant interest in oncology and drug discovery, particularly in the investigation of multi-kinase inhibition. Structurally related compounds based on the 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione scaffold have been designed and synthesized as potential potent anticancer agents with multi-kinase inhibitory activities, showing promise against targets such as PI3Kα and B-RafV600E . The purine-2,6-dione core structure is a privileged scaffold in medicinal chemistry, and recent research has explored functionalized derivatives for their utility in treating cancers, including through novel mechanisms of action like the inhibition of NUDT5, a key enzyme in nuclear ATP production within hormone-dependent cancer cells . The specific structural features of this compound—including the 2-methoxyethyl group at the 7-position and the 4-methylpiperidin-1-yl group at the 8-position—are designed to modulate its physicochemical properties and interaction with biological targets. This makes it a valuable chemical tool for researchers studying kinase signaling pathways, cellular proliferation, and apoptosis. The product is provided for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications. For comprehensive handling, storage, and safety information, please refer to the Safety Data Sheet.

Properties

IUPAC Name

7-(2-methoxyethyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O3/c1-11-5-7-20(8-6-11)15-17-13-12(21(15)9-10-24-4)14(22)19(3)16(23)18(13)2/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMHMPUBAMMWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-Methoxyethyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also referred to by its CAS number 851941-25-8, is a synthetic purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

The molecular formula of this compound is C18H30N5O3C_{18}H_{30}N_{5}O_{3}, with a molecular weight of approximately 364.5 g/mol. Its structural features include a purine core modified by methoxyethyl and piperidinyl groups, which may influence its bioactivity.

PropertyValue
Molecular Formula C₁₈H₃₀N₅O₃
Molecular Weight 364.5 g/mol
CAS Number 851941-25-8

Enzyme Inhibition

Research indicates that compounds similar to this compound may exhibit inhibitory effects on various enzymes. For instance, studies have shown that some purine derivatives can inhibit phospholipase A2 (PLA2) activity, which is implicated in inflammatory processes and other pathological conditions .

Key Findings:

  • Inhibition of PLA2 : Compounds with structural similarities demonstrated IC50 values indicating effective inhibition of PLA2 enzymes, which are crucial in mediating inflammatory responses.

Receptor Modulation

The presence of the piperidine moiety suggests potential interactions with neurotransmitter receptors. Piperidine derivatives have been studied for their roles as modulators of dopamine and serotonin receptors, which are critical in neuropharmacology.

Study on Inflammation

In a murine model investigating allergic inflammation, compounds structurally related to our target demonstrated significant reductions in chitinase activity and eosinophil influx into the lungs. This suggests that the compound may possess anti-inflammatory properties through modulation of immune responses .

Neuropharmacological Effects

Another study highlighted the potential of similar compounds to influence neurotransmitter systems, particularly regarding anxiety and depression models in rodents. The modulation of serotonin receptors by piperidine derivatives has been documented to yield anxiolytic effects .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of similar compounds:

Study FocusFindingsReference
PLA2 InhibitionSignificant inhibition observed; IC50 < 1 µM
Anti-inflammatoryReduced chitinase activity in vivo
Neurotransmitter ModulationAnxiolytic effects via serotonin modulation

Scientific Research Applications

Structural Characteristics

The compound's molecular formula is C15_{15}H22_{22}N4_{4}O2_{2}, and its structure can be represented as follows:

Structure C15H22N4O2\text{Structure }\text{C}_{15}\text{H}_{22}\text{N}_{4}\text{O}_{2}

Potential Applications:

  • Anticancer Activity:
    • Some purine derivatives have shown promise in inhibiting cancer cell proliferation. Studies suggest that modifications similar to those in this compound could enhance anticancer properties by targeting specific pathways involved in tumor growth.
  • Antiviral Properties:
    • Purines are known to play roles in nucleic acid synthesis. Compounds with similar structures have been investigated for their ability to inhibit viral replication, making this compound a candidate for antiviral drug development.
  • Neurological Applications:
    • The presence of the piperidine moiety suggests potential interactions with neurotransmitter systems. Research into related compounds has indicated possible neuroprotective effects, which could be relevant for conditions like Alzheimer's disease.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for its application. Interaction studies focus on:

  • Enzyme Inhibition: Investigating the compound's effects on enzymes involved in metabolic pathways.
  • Receptor Binding: Evaluating how well the compound binds to specific receptors in the nervous system or immune cells.

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, research on related purine derivatives provides insights into potential applications:

Case Study 1: Anticancer Activity

In a study examining purine derivatives' effects on cancer cell lines, compounds structurally similar to 7-(2-methoxyethyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione demonstrated significant inhibition of cell proliferation through apoptosis induction.

Case Study 2: Antiviral Properties

Research on related compounds has shown that modifications at the purine core can lead to enhanced antiviral activity against RNA viruses by inhibiting viral polymerases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7-(2-methoxyethyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, and how can reaction yields be improved?

  • Methodological Answer :

  • Start with 8-bromo-1,3-dimethylxanthine derivatives as precursors. Substitute the 8-position via nucleophilic aromatic substitution using 4-methylpiperidine under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours .
  • Functionalize the 7-position via alkylation with 2-methoxyethyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous acetonitrile. Monitor progress using TLC or HPLC .
  • Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and characterize using FTIR (C=O stretching at ~1697 cm⁻¹) and mass spectrometry (parent ion at m/z 393.4 [M+H]⁺) .

Q. How can computational tools predict the biological activity or receptor binding of this xanthine derivative?

  • Methodological Answer :

  • Use in silico platforms like Chemicalize.org (based on ChemAxon) to calculate drug-likeness parameters (logP, polar surface area) and predict adenosine receptor binding .
  • Perform molecular docking with adenosine A₁/A₂ₐ receptor crystal structures (PDB IDs: 6D9H, 5UIG) using AutoDock Vina. Prioritize substituent conformations that maximize hydrogen bonding (e.g., 4-methylpiperidine’s tertiary amine) .
  • Validate predictions with in vitro assays (e.g., cAMP accumulation for A₂ₐ antagonism) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • FTIR : Identify carbonyl stretches (C=O at ~1697 cm⁻¹) and aliphatic C-H stretches (2852–2968 cm⁻¹) .
  • ¹H/¹³C NMR : Key signals include:
  • N-CH₃ protons at δ 3.2–3.5 ppm (singlet).
  • 2-Methoxyethyl group: -OCH₂CH₂O- protons at δ 3.4–3.6 ppm (multiplet) .
  • Mass Spectrometry : Look for [M+H]⁺ at m/z 393.4 and fragmentation peaks (e.g., loss of 4-methylpiperidine at m/z 276) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural elucidation?

  • Methodological Answer :

  • Perform 2D NMR (COSY, HSQC, HMBC) to assign coupling interactions and confirm substituent positions. For example, HMBC correlations between 8-position piperidine protons and purine C8 resolve ambiguities .
  • Compare experimental data with computational NMR predictions (e.g., ACD/Labs or Gaussian) to identify conformational isomers or tautomers .
  • Re-synthesize derivatives with isotopic labeling (e.g., ¹³C at C8) to trace signal origins .

Q. What strategies optimize regioselectivity in purine functionalization (e.g., avoiding 9-position alkylation)?

  • Methodological Answer :

  • Use steric directing groups (e.g., bulky 1,3-dimethyl substituents) to block N9 during alkylation .
  • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance 7-position reactivity .
  • Monitor reaction progress with in situ Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Q. How can AI-driven platforms like COMSOL Multiphysics enhance reaction optimization or scale-up?

  • Methodological Answer :

  • Model heat/mass transfer in batch reactors using COMSOL to predict exothermic risks during alkylation (critical for 2-methoxyethyl addition) .
  • Train neural networks on historical synthesis data (e.g., solvent polarity vs. yield) to recommend optimal conditions (e.g., DMF at 90°C) .
  • Simulate crystallization kinetics to improve purity during scale-up .

Q. What crystallographic methods are suitable for resolving 3D conformations of this compound?

  • Methodological Answer :

  • Grow single crystals via slow evaporation in ethanol/water (1:1). Use X-ray diffraction (Cu-Kα radiation) to determine bond angles and torsional strain in the 4-methylpiperidine moiety .
  • Compare with analogous structures (e.g., 8-(2-hydroxyphenyl)-1,3-dimethylxanthine, CCDC 851230) to analyze substituent effects on planarity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational binding predictions and experimental receptor affinity data?

  • Methodological Answer :

  • Re-evaluate force field parameters in docking simulations (e.g., solvation effects or protonation states of piperidine nitrogen) .
  • Perform umbrella sampling or MD simulations to assess conformational flexibility of the 4-methylpiperidine group in aqueous vs. membrane environments .
  • Validate with radioligand displacement assays (e.g., using ³H-CCPA for A₁ receptors) to reconcile in silico/in vitro results .

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